molecular formula C12H14BrF3OS B14073261 1-(3-Bromopropyl)-3-ethoxy-5-(trifluoromethylthio)benzene

1-(3-Bromopropyl)-3-ethoxy-5-(trifluoromethylthio)benzene

Cat. No.: B14073261
M. Wt: 343.20 g/mol
InChI Key: CSZUNWWQFTWRIX-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-3-ethoxy-5-(trifluoromethylthio)benzene is an organic compound characterized by the presence of bromine, ethoxy, and trifluoromethylthio groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropyl)-3-ethoxy-5-(trifluoromethylthio)benzene typically involves the bromination of a suitable precursor followed by the introduction of ethoxy and trifluoromethylthio groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent functionalization reactions. The process is optimized to ensure cost-effectiveness and scalability while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-3-ethoxy-5-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, amines, or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to remove the trifluoromethylthio group.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with thiols can yield thioethers, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

1-(3-Bromopropyl)-3-ethoxy-5-(trifluoromethylthio)benzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(3-Bromopropyl)-3-ethoxy-5-(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethylthio group can enhance the compound’s lipophilicity and ability to penetrate biological membranes, while the bromine atom can participate in halogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene
  • 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene
  • 1-Bromo-3,5-bis(trifluoromethyl)benzene

Uniqueness

1-(3-Bromopropyl)-3-ethoxy-5-(trifluoromethylthio)benzene is unique due to the presence of the ethoxy and trifluoromethylthio groups, which impart distinct chemical and physical properties. These functional groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H14BrF3OS

Molecular Weight

343.20 g/mol

IUPAC Name

1-(3-bromopropyl)-3-ethoxy-5-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C12H14BrF3OS/c1-2-17-10-6-9(4-3-5-13)7-11(8-10)18-12(14,15)16/h6-8H,2-5H2,1H3

InChI Key

CSZUNWWQFTWRIX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1)CCCBr)SC(F)(F)F

Origin of Product

United States

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